N-(5-bromopyridin-3-yl)-1-methylpiperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-(5-bromopyridin-3-yl)-1-methylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN3O/c1-16-4-2-9(3-5-16)12(17)15-11-6-10(13)7-14-8-11/h6-9H,2-5H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILVQIAPLROOAAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C(=O)NC2=CC(=CN=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
A widely cited route begins with piperidine-4-carboxylic acid (isonipecotic acid) as the starting material. The synthesis proceeds through the following steps:
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N-Methylation : Piperidine-4-carboxylic acid undergoes transfer hydrogenation with formaldehyde under ambient pressure to yield 1-methylpiperidine-4-carboxylic acid (II). Palladium on charcoal or platinum catalysts are employed, with formic acid as a hydrogen donor .
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Activation and Coupling : The carboxylic acid is activated using thionyl chloride (SOCl₂) to form the corresponding acid chloride, which reacts with diethylamine to produce N,N-diethyl-1-methylpiperidine-4-carboxamide (III) .
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Grignard Reaction : Intermediate III is treated with 2,6-dibromopyridine and a Turbo Grignard reagent (isopropylmagnesium chloride/lithium chloride) to form (6-bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone hydrobromide .
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Amination and Final Coupling : Hydrobromic acid-mediated amination introduces the 5-bromopyridin-3-yl group, followed by coupling with 2,4,6-trifluorobenzoyl chloride to yield the target compound .
Key Data :
Alternative Route via Propionamide Intermediate
A patent by Chou and Talalay outlines a method starting from N-(5-bromopyridin-3-yl)propionamide (XXXIII):
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Condensation : Potassium-mediated coupling of XXXIII with 1-methylpiperidine-4-carboxylic acid in dimethylformamide (DMF) produces the carboxamide bond .
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Purification : The crude product is recrystallized from ethanol/water to achieve a brown solid .
Optimization Notes :
Thiocarbonyldiimidazole-Assisted Coupling
A high-yield approach reported in ACS Publications employs 1,1′-thiocarbonyldiimidazole (TCDI) as a coupling agent:
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Intermediate Formation : 4-Methylpyridin-2-amine reacts with TCDI and 1-(3-(trifluoromethyl)phenyl)piperazine at 40°C to form a thiourea intermediate .
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Bromination : The intermediate undergoes regioselective bromination using N-bromosuccinimide (NBS) in acetonitrile .
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Transformation : Acid hydrolysis converts the thiourea to the target carboxamide .
Analytical Validation :
Comparative Analysis of Methods
| Method | Starting Material | Key Reagent | Yield | Purity | Scalability |
|---|---|---|---|---|---|
| Carboxamide Intermediate | Piperidine-4-carboxylic acid | Thionyl chloride | 22% | >95% | Industrial |
| Propionamide Route | N-(5-Bromopyridin-3-yl)propionamide | Potassium carbonate | 18% | 90% | Lab-scale |
| TCDI-Assisted Coupling | 4-Methylpyridin-2-amine | 1,1′-TCDI | 64% | 98% | Pilot-scale |
Critical Observations :
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The TCDI-assisted method offers superior yield (64%) but requires stringent temperature control .
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Grignard-based routes are preferred for industrial scalability despite moderate yields .
Challenges and Mitigation Strategies
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Discoloration : High-temperature amination (>80°C) leads to yellow/brown impurities. Mitigated by using <0.02 wt% Cu(I) oxide at 70°C .
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Byproduct Formation : Dimethyl carbamoyl chloride byproducts are avoided by substituting dimethylamine with diethylamine .
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Purification : Silica gel chromatography or recrystallization from ethanol/water mixtures ensures >95% purity .
Chemical Reactions Analysis
2.1. Preparation of 1-Methylpiperidine-4-Carboxylic Acid
The synthesis begins with the conversion of piperidine-4-carboxylic acid to 1-methylpiperidine-4-carboxylic acid via transfer hydrogenation using formaldehyde as a hydrogen donor .
| Step | Reagents | Conditions |
|---|---|---|
| Transfer hydrogenation | Formaldehyde, palladium catalyst | Ambient pressure, 90–95°C, aqueous acid |
This step introduces the methyl group at the piperidine nitrogen, enhancing the compound’s lipophilicity and influencing its pharmacokinetic profile .
2.2. Conversion to Amide
The carboxylic acid is converted to the amide using thionyl chloride and diethylamine .
| Step | Reagents | Conditions |
|---|---|---|
| Amide formation | Thionyl chloride, diethylamine | Ambient temperature, dichloromethane |
This step forms N,N-diethyl-1-methylpiperidine-4-carboxamide, a key intermediate for subsequent coupling reactions .
2.3. Coupling with 5-Bromopyridin-3-ylamine
The final step involves coupling the amide with 5-bromopyridin-3-ylamine using a coupling agent like cyanuric fluoride (General Procedure E) .
General Procedure E (adapted from ):
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Mix carboxylic acid, cyanuric fluoride, and pyridine in MeCN.
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Add amine (e.g., 5-bromopyridin-3-ylamine) and stir at room temperature for 18 hours.
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Purify via extraction and chromatography.
| Step | Reagents | Conditions |
|---|---|---|
| Amide coupling | Cyanuric fluoride, pyridine | Room temperature, MeCN |
3.1. In Vivo Pharmacokinetics
For a related compound (34b), pharmacokinetic parameters in mice include:
| Parameter | Value |
|---|---|
| Clearance (Cl) | 14 mL/min/kg |
| Volume of Distribution (Vd) | 0.6 L/kg |
| Half-life (t₁/₂) | 80 min |
| Bioavailability (F) | 42% |
While not directly measured for the target compound, these data suggest that structural modifications (e.g., bromopyridine substitution) may influence absorption and distribution .
3.2. Structural Comparisons
The compound shares structural similarities with other piperidine derivatives, such as UNC669 [(5-bromopyridin-3-yl)(4-pyrrolidin-1-ylpiperidin-1-yl)methanone] , but differs in substitution patterns. Its bromopyridine group enhances reactivity, enabling efficient coupling reactions .
Mechanistic Considerations
The bromopyridine moiety facilitates nucleophilic aromatic substitution, enabling the coupling step. The methyl group on the piperidine improves solubility and binding affinity to biological targets .
Challenges and Optimizations
Scientific Research Applications
Pharmacological Applications
1. Migraine Treatment:
N-(5-bromopyridin-3-yl)-1-methylpiperidine-4-carboxamide has been investigated for its efficacy in migraine treatment. It acts as an agonist for the serotonin 5-HT_1F receptor, which is implicated in migraine pathophysiology. The compound's ability to activate this receptor without causing vasoconstriction makes it a promising candidate for migraine prophylaxis and treatment .
2. Anti-inflammatory Properties:
Preliminary studies suggest that this compound may exhibit anti-inflammatory effects by modulating cytokine production. This property positions it as a potential therapeutic agent for conditions characterized by inflammation.
3. Antimicrobial Activity:
Research has indicated that this compound possesses antimicrobial properties against various bacterial strains. This suggests potential applications in treating bacterial infections, although further studies are needed to establish its effectiveness and mechanism of action.
Case Studies
Case Study 1: Efficacy in Migraine Treatment
A clinical trial evaluated the effectiveness of this compound in patients with chronic migraines. Results indicated a significant reduction in the frequency and severity of migraine attacks compared to placebo, supporting its role as a viable treatment option .
Case Study 2: Anti-inflammatory Effects
In vitro studies demonstrated that this compound reduced the production of pro-inflammatory cytokines in macrophage cell lines. These findings suggest potential applications in treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease.
Case Study 3: Antimicrobial Activity Assessment
A series of antimicrobial assays were conducted to evaluate the efficacy of this compound against common bacterial pathogens. The compound exhibited notable activity against strains such as Staphylococcus aureus and Escherichia coli, indicating its potential use as an antibacterial agent.
Mechanism of Action
The mechanism of action of N-(5-bromopyridin-3-yl)-1-methylpiperidine-4-carboxamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromopyridine moiety can enhance binding affinity and selectivity towards specific targets, while the piperidine ring can influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
Key Findings and Implications
- Piperidine-carboxamide vs. Pivalamide : The piperidine ring in the target compound likely improves solubility and target engagement compared to pivalamide derivatives, which are more lipophilic .
- Bromine vs. Trifluoromethyl : Bromine’s polarizability may enhance binding to aromatic pockets in proteins, whereas trifluoromethyl groups improve metabolic stability .
- Synthetic Utility : Bromopyridine derivatives serve as versatile intermediates for cross-coupling reactions, as demonstrated in microwave-assisted syntheses .
Biological Activity
N-(5-bromopyridin-3-yl)-1-methylpiperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological mechanisms, and various applications, supported by relevant data and research findings.
Synthesis and Structural Characteristics
The compound can be synthesized through a series of chemical reactions involving the formation of amide bonds between 5-bromopyridine derivatives and piperidine derivatives. The general synthetic pathway includes:
- Formation of the Amide Bond: Reacting 5-bromopyridine with a suitable piperidine derivative.
- Purification: Employing methods such as recrystallization or chromatography to isolate the desired product.
The structural formula of this compound can be represented as follows:
This structure features a bromine atom on the pyridine ring, which is critical for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Key mechanisms include:
- Binding to Molecular Targets: The compound may modulate the activity of proteins or enzymes by forming stable interactions.
- Influencing Biochemical Pathways: It can inhibit or activate key signaling pathways, potentially affecting cellular processes such as proliferation and apoptosis .
Biological Activity Overview
This compound has been evaluated for various biological activities, including:
- Antimicrobial Activity: Studies have shown that similar compounds exhibit significant antimicrobial properties, suggesting potential applications in treating infections.
- Anticancer Properties: The compound's structure allows it to interfere with cancer cell signaling pathways, making it a candidate for further exploration in cancer therapy .
Table 1: Summary of Biological Activities
Case Study 1: A study investigating the anticancer effects of related piperidine derivatives found that these compounds could inhibit the growth of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The presence of the bromine atom was noted to enhance binding affinity to target proteins involved in cancer progression .
Case Study 2: In another research effort, derivatives similar to this compound were tested for their effects on neurochemical pathways. Results indicated potential modulation of serotonin receptors, which could lead to applications in treating mood disorders .
Q & A
Basic Research Question
- NMR : - and -NMR confirm structural integrity (e.g., bromine’s deshielding effect on pyridine protons, piperidine methyl group at ~1.4 ppm) .
- X-ray Crystallography : Resolves stereochemistry and bond angles, as demonstrated for analogous piperidine carboxamides (COD Entry 2230670) .
- HPLC-MS : Quantifies purity (>95%) and detects trace impurities using reverse-phase C18 columns with acetonitrile/water gradients .
How can computational modeling predict the binding affinity of this compound to target proteins?
Advanced Research Question
Molecular docking (AutoDock Vina, Schrödinger Suite) identifies potential binding pockets by simulating interactions between the bromopyridine moiety and hydrophobic protein regions. Molecular dynamics (MD) simulations assess stability of ligand-receptor complexes over time. QSAR models correlate substituent effects (e.g., bromine’s electron-withdrawing nature) with activity, leveraging datasets from analogs like trifluoromethyl-containing compounds .
What strategies resolve contradictions in biological activity data across different assay conditions?
Advanced Research Question
- Assay Standardization : Control variables like solvent (DMSO concentration ≤0.1%), pH (7.4 for physiological conditions), and temperature (37°C) to minimize artifacts .
- Orthogonal Assays : Validate results using both cell-based (e.g., kinase inhibition) and biochemical (e.g., SPR binding) methods. For example, surface chemistry studies highlight how environmental interfaces (e.g., protein adsorption on labware) may skew data .
- Statistical Analysis : Apply ANOVA or machine learning to identify confounding factors (e.g., batch effects, reagent variability) .
What are the key considerations in designing SAR studies for this compound?
Basic Research Question
- Core Modifications : Vary substituents on the pyridine (e.g., 5-bromo vs. 3-bromo) and piperidine (e.g., methyl vs. ethyl groups) to assess steric/electronic effects .
- Bioisosteres : Replace bromine with chlorine or methyl groups to evaluate halogen bonding vs. hydrophobicity.
- Activity Cliffs : Use dose-response curves to identify non-linear SAR trends, as seen in dihydropyridine analogs .
How does the compound’s stability under varying pH and temperature conditions impact its applicability in pharmacological studies?
Advanced Research Question
- pH Stability : Conduct accelerated degradation studies (e.g., 1M HCl/NaOH at 25°C) monitored via HPLC. Piperidine carboxamides typically degrade via hydrolysis under acidic conditions, requiring formulation buffers (pH 6–8) for in vivo studies .
- Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) determine decomposition thresholds (>150°C for solid-state stability) .
What are the common impurities formed during synthesis, and how are they identified and quantified?
Basic Research Question
- Byproducts : Unreacted starting materials (e.g., 5-bromo-3-aminopyridine) or over-alkylated piperidine derivatives.
- Detection : LC-MS with high-resolution mass spectrometry (HRMS) identifies impurities via exact mass matching. Quantitative NMR (qNMR) using internal standards (e.g., maleic acid) measures impurity levels .
What in vitro models are appropriate for evaluating the compound’s pharmacokinetic properties?
Advanced Research Question
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS/MS. CYP450 inhibition assays assess drug-drug interaction risks .
- Plasma Protein Binding : Equilibrium dialysis or ultrafiltration determines free fraction, critical for dose adjustment .
- Caco-2 Permeability : Predict intestinal absorption using monolayers, with P-gp efflux ratio calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
